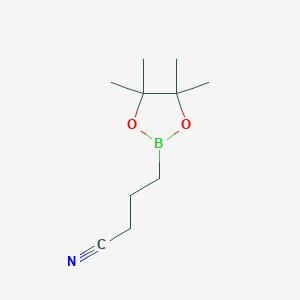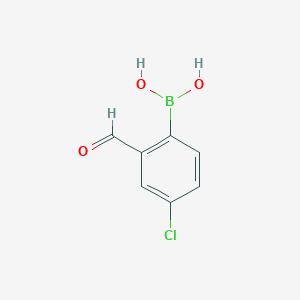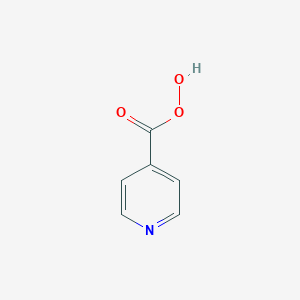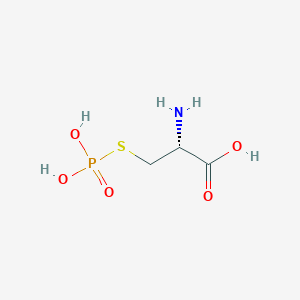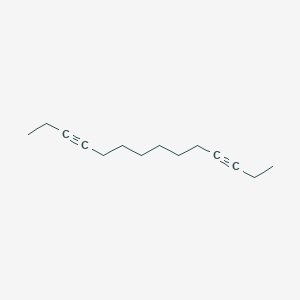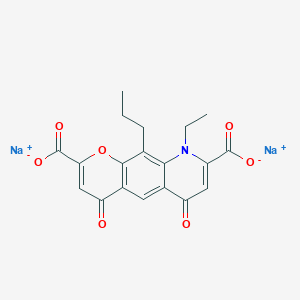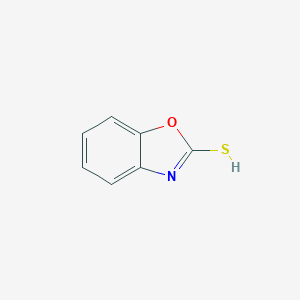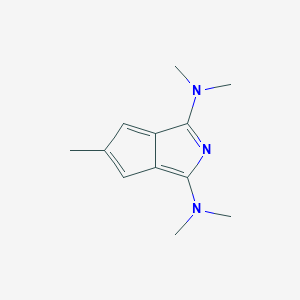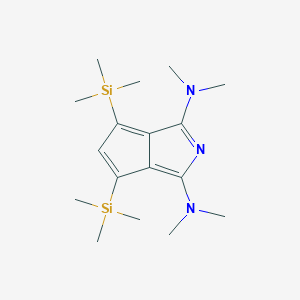
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique structural and chemical properties. The compound belongs to the class of heterocyclic compounds and has a wide range of potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- is not well understood. However, researchers have proposed that the compound may act as a nucleophile due to the presence of the dimethylamino and trimethylsilyl groups, which are electron-donating. The compound may also act as a Lewis base due to the presence of the nitrogen atom in the heterocyclic ring.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)-. However, researchers have reported that the compound has low toxicity and is not mutagenic or carcinogenic. Further studies are needed to determine the potential therapeutic applications of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- is its unique chemical and structural properties, which make it a versatile building block in organic synthesis. The compound is also relatively easy to synthesize, although modifications to the original synthesis method may be necessary to improve the yield and purity of the product. However, one of the limitations of this compound is its limited availability, which may restrict its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)-. One potential direction is the investigation of its potential use as a ligand in the preparation of metal complexes with enhanced catalytic activity. Another direction is the exploration of its potential use as an organic semiconductor material for electronic devices. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with N,N-dimethylformamide dimethyl acetal in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which is then treated with trimethylsilyl chloride to yield the final product. The synthesis of this compound is challenging, and researchers have reported several modifications to the original method to improve the yield and purity of the product.
Applications De Recherche Scientifique
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- has several potential applications in scientific research. The compound has been used as a building block in the synthesis of various organic compounds, including heterocyclic compounds and natural products. It has also been used as a ligand in the preparation of metal complexes, which have shown promising catalytic activity in various reactions. Additionally, the compound has been investigated for its potential use as an organic semiconductor material due to its unique electronic properties.
Propriétés
Numéro CAS |
113035-27-1 |
|---|---|
Nom du produit |
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- |
Formule moléculaire |
C17H31N3Si2 |
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
1-N,1-N,3-N,3-N-tetramethyl-4,6-bis(trimethylsilyl)cyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C17H31N3Si2/c1-19(2)16-14-12(21(5,6)7)11-13(22(8,9)10)15(14)17(18-16)20(3)4/h11H,1-10H3 |
Clé InChI |
XPTVBHJFIDIKLI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C2C(=CC(=C2C(=N1)N(C)C)[Si](C)(C)C)[Si](C)(C)C |
SMILES canonique |
CN(C)C1=C2C(=CC(=C2C(=N1)N(C)C)[Si](C)(C)C)[Si](C)(C)C |
Autres numéros CAS |
113035-27-1 |
Synonymes |
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



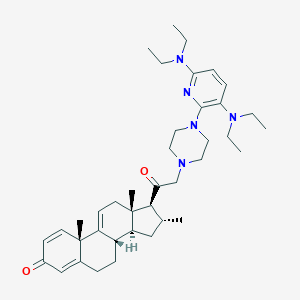
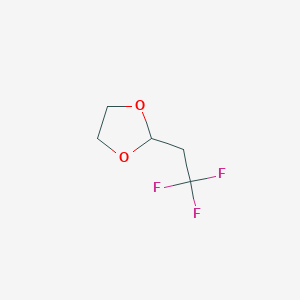
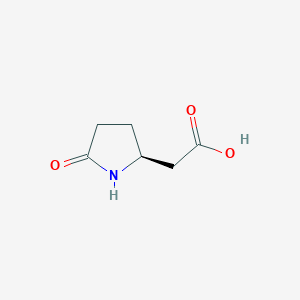
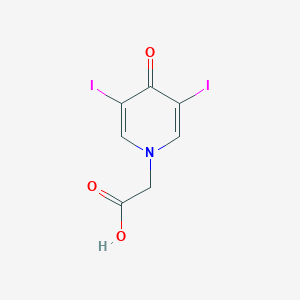
![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)
![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)
